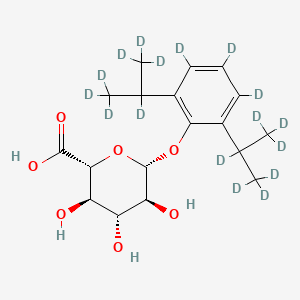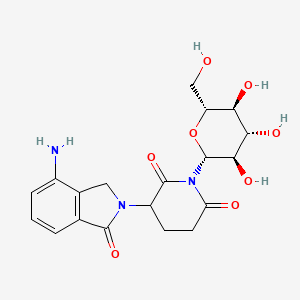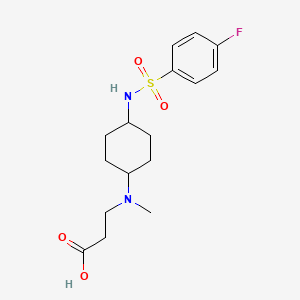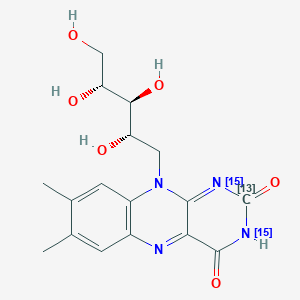
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is a bile acid derivative with the molecular formula C24H38O5. It is a 7-oxo steroid and a conjugate acid of 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholanate . This compound is known for its role in the metabolism of bile acids and has been studied for its various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid typically involves the oxidation of deoxycholic acid. One common method is the use of sodium hypochlorite (NaOCl) as an oxidizing agent under controlled temperature conditions . The reaction is carried out at low temperatures, around -15°C, and the pH is adjusted using acetic acid. Methanol is often used as a solvent in this process .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The crude product is often purified by converting it into its barium salt, followed by recrystallization from methanol and water to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite (NaOCl), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, acetic acid.
Major Products Formed
Oxidation Products: Various oxo derivatives.
Reduction Products: Hydroxy derivatives.
Substitution Products: Ester and ether derivatives.
Scientific Research Applications
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other bile acid derivatives.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and cholesterol-related conditions.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent
Mechanism of Action
The mechanism of action of 3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid involves its interaction with bile acid receptors and enzymes involved in bile acid metabolism. It can inhibit the production of endogenous bile acids and reduce bile cholesterol secretion . The compound’s effects are mediated through pathways involving bile acid transporters and nuclear receptors .
Comparison with Similar Compounds
Similar Compounds
7-Ketodeoxycholic Acid: Another bile acid derivative with similar structural features.
3alpha,7alpha-Dihydroxy-12-oxo-5beta-cholan-24-oic Acid: A closely related compound with a different oxidation pattern.
Cholic Acid: A primary bile acid with three hydroxyl groups.
Uniqueness
3alpha,12alpha-Dihydroxy-7-oxo-5alpha-cholan-24-oic Acid is unique due to its specific oxidation pattern at the 7-position, which imparts distinct biological activities and chemical reactivity compared to other bile acids .
Properties
Molecular Formula |
C24H38O5 |
|---|---|
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-18,20,22,25,27H,4-12H2,1-3H3,(H,28,29)/t13-,14-,15-,16-,17+,18+,20+,22+,23+,24-/m1/s1 |
InChI Key |
RHCPKKNRWFXMAT-SJPJTCPHSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2C(=O)C[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(=O)CC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




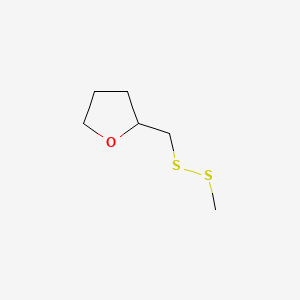
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
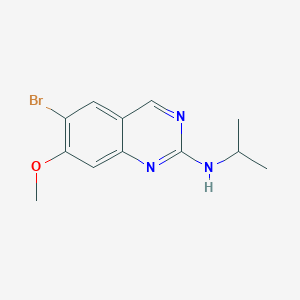
![4-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-3-chlorophenol](/img/structure/B13850216.png)
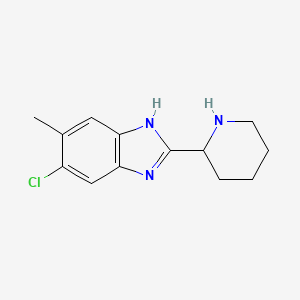
![4-(cyclopropylamino)-2-[4-(tetrazol-1-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13850237.png)
![[(4S,5R)-2-chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B13850240.png)
![2-[(1-Oxo-1-pyridin-3-ylpropan-2-yl)-(pyridine-3-carbonyl)amino]ethyl nitrate](/img/structure/B13850243.png)
